7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
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Overview
Description
7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of isoxazolo[4,5-D]pyridazinones. This compound is characterized by the presence of bromine, chlorine, and isopropyl groups attached to its core structure, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromine and Chlorine Groups: Halogenation reactions are employed to introduce the bromine and chlorine atoms into the molecule.
Attachment of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl bromide: Shares the chlorobenzyl group but lacks the isoxazole and pyridazinone rings.
2-Bromobenzoyl chloride: Contains a bromine atom but differs in its overall structure and functional groups.
Uniqueness
7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C15H13BrClN3O2 |
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Molecular Weight |
382.64 g/mol |
IUPAC Name |
7-bromo-5-[(4-chlorophenyl)methyl]-3-propan-2-yl-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C15H13BrClN3O2/c1-8(2)12-11-13(22-19-12)14(16)18-20(15(11)21)7-9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
DZKDVJFHLJXDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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